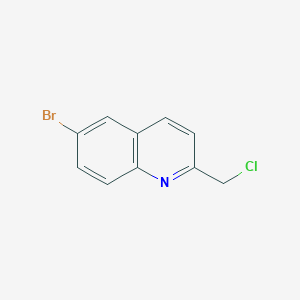

6-Bromo-2-(chloromethyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

6-bromo-2-(chloromethyl)quinoline |

InChI |

InChI=1S/C10H7BrClN/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H,6H2 |

InChI Key |

VIVAONIMZYUXBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)CCl)C=C1Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 6 Bromo 2 Chloromethyl Quinoline

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom in the chloromethyl group is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups.

Amination Reactions: Formation of Aminomethylquinoline Derivatives

The reaction of 6-Bromo-2-(chloromethyl)quinoline with various primary and secondary amines leads to the formation of the corresponding aminomethylquinoline derivatives. This reaction typically proceeds via a standard SN2 mechanism. The use of different amines allows for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry. For instance, amination with cyclic amines like morpholine (B109124) and piperazine (B1678402) has been reported. semanticscholar.org

| Reactant | Product | Notes |

| 6-Bromo-2-(chloromethyl)quinoline | 6-Bromo-2-(aminomethyl)quinoline derivatives | Reaction with various primary and secondary amines. |

| 6-Bromo-5-nitro-2-(chloromethyl)quinoline | 6-Bromo-5-nitro-2-(morpholin-4-ylmethyl)quinoline | Nucleophilic substitution with morpholine. semanticscholar.org |

| 6-Bromo-5-nitro-2-(chloromethyl)quinoline | 1-(6-Bromo-5-nitroquinolin-2-ylmethyl)piperazine | Nucleophilic substitution with piperazine. semanticscholar.org |

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-based nucleophiles, such as alcohols and phenols, can displace the chloride to form ether linkages. These reactions are often carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. For example, reactions with phenols in the presence of a base like cesium carbonate in DMF have been shown to yield the corresponding phenoxy derivatives. nih.govresearchgate.net

| Nucleophile | Reagent | Product |

| Alcohols | Base (e.g., NaH, K2CO3) | 6-Bromo-2-(alkoxymethyl)quinoline |

| Phenols | Base (e.g., Cs2CO3) | 6-Bromo-2-(phenoxymethyl)quinoline |

Reactions with Sulfur and Nitrogen Heterocycles

The electrophilic chloromethyl group readily reacts with the nucleophilic atoms present in sulfur and nitrogen heterocycles. For instance, reaction with 1,2,4-triazole (B32235) can lead to the formation of a new C-N bond, resulting in a triazolyl-substituted quinoline (B57606). researchgate.net Similarly, sulfur-containing heterocycles can be introduced. These reactions significantly expand the structural diversity of accessible quinoline derivatives.

Modifications at the Bromo-Substituted Quinoline Position (C-6)

The bromine atom at the C-6 position of the quinoline ring is less reactive towards nucleophilic substitution than the chloromethyl group but is highly amenable to transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromo substituent at the C-6 position serves as a versatile handle for the introduction of various aryl, heteroaryl, and alkynyl groups through palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used to form carbon-carbon bonds and synthesize biaryl compounds. researchgate.netnih.govmdpi.com The general mechanism involves the oxidative addition of the bromoquinoline to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne. libretexts.orgwikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgnih.gov Copper-free Sonogashira coupling protocols have also been developed. wikipedia.orgnih.gov This reaction is instrumental in the synthesis of arylalkynes. libretexts.org

Heck Coupling: While less commonly reported for this specific substrate compared to Suzuki and Sonogashira reactions, the Heck reaction, in principle, allows for the coupling of the bromoquinoline with an alkene to form a substituted quinoline with a new carbon-carbon double bond.

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | 6-Aryl-2-(chloromethyl)quinoline |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-2-(chloromethyl)quinoline |

| Heck Coupling | Alkene | Pd catalyst, Base | 6-Alkenyl-2-(chloromethyl)quinoline |

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) at the C-6 position of 6-bromoquinoline (B19933) is generally difficult due to the electron-rich nature of the quinoline ring. However, the reactivity can be enhanced by the introduction of a strong electron-withdrawing group, such as a nitro group, on the quinoline ring. semanticscholar.org For instance, nitration of 6-bromoquinoline can activate the bromo position towards nucleophilic attack by amines like morpholine and piperazine. semanticscholar.org This strategy provides a pathway to functionalize the C-6 position with nitrogen nucleophiles. semanticscholar.orgmdpi.com

Direct Functionalization Approaches

Direct functionalization of the quinoline ring in 6-bromo-2-(chloromethyl)quinoline, particularly through electrophilic substitution, is guided by the electronic properties of the existing substituents. The bromine atom at C6 is a deactivating, ortho-, para-directing group, while the pyridine (B92270) ring itself is generally electron-deficient and resistant to electrophilic attack unless activated.

Research on the closely related 6-bromoquinoline reveals that electrophilic substitution, such as nitration, can be achieved on the benzene (B151609) ring portion of the molecule. When 6-bromoquinoline is treated with a mixture of nitric and sulfuric acid, nitration occurs primarily at the C5 and C8 positions. nih.govresearchgate.net Specifically, the synthesis of 6-bromo-5-nitroquinoline (B1267105) has been reported with high yields. nih.gov This suggests that direct functionalization of 6-bromo-2-(chloromethyl)quinoline would likely also occur at the C5 or C8 positions, assuming the 2-(chloromethyl) group does not introduce significant steric hindrance or unforeseen electronic effects.

Palladium-catalyzed cross-coupling reactions are another vital direct functionalization strategy. The C6-Br bond is a prime site for reactions like Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of aryl, vinyl, and amino groups, respectively. For instance, palladium-catalyzed carbonylation reactions of aryl bromides are well-established for producing amides and esters. nih.gov Similarly, palladium-catalyzed aryl amination has been successfully applied to 6-bromopurine (B104554) nucleosides, demonstrating the viability of this approach on bromo-substituted heterocycles. nih.gov These precedents strongly suggest that the bromine atom on 6-bromo-2-(chloromethyl)quinoline can be effectively replaced to create a diverse library of derivatives, provided the highly reactive chloromethyl group is protected or its reactivity is managed.

Reactions Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom allows for its participation in several key reactions, including alkylation, quaternization, and oxidation.

The nitrogen atom of the quinoline ring can act as a nucleophile, reacting with alkyl halides to form quaternary quinolinium salts. A general method for this transformation involves refluxing the quinoline with an excess of a 1-bromoalkane in a solvent like ethanol (B145695). globethesis.com While this reaction is generally applicable, the yield can be influenced by the steric bulk of the quinoline derivative. globethesis.com

In the case of 6-bromo-2-(chloromethyl)quinoline, the high reactivity of the chloromethyl group at the C2 position presents a competing reaction pathway. This group is a potent electrophile and is more likely to be attacked by external nucleophiles. However, N-alkylation can be a crucial step in modifying the electronic properties of the quinoline ring or in the synthesis of functional dyes and biologically active compounds. Studies on the alkylation of quinolin-2(1H)-ones show that reactions can yield a mixture of N-alkylated and O-alkylated products, with the ratio often depending on steric factors around the nitrogen atom. researchgate.net For 6-bromo-2-(chloromethyl)quinoline, direct N-alkylation with an external agent would require careful control of reaction conditions to avoid side reactions at the chloromethyl site.

Table 1: General Conditions for N-Alkylation of Quinolines

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type | Reference |

| Quinoline | 1-Bromoalkane | Ethanol | Reflux, 40h | N-Alkylquinolinium bromide | globethesis.com |

| Substituted Quinolin-2(1H)-one | 2-Bromoacetophenone | DMF | K₂CO₃ | N- and O-alkylated products | researchgate.net |

The quinoline nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation activates the quinoline ring, particularly at the C2 and C4 positions, facilitating nucleophilic substitution and other functionalizations. The N-oxidation of 6-bromoquinoline has been successfully achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid (AcOH/H₂O₂). nih.govresearchgate.net

The reaction with m-CPBA typically provides high yields of 6-bromoquinoline-1-oxide. nih.gov N-oxidation significantly alters the electronic distribution within the ring system, enhancing the reactivity of the pyridine part of the molecule and enabling subsequent reactions that are not feasible with the parent quinoline. nih.gov

Table 2: N-Oxidation of 6-Bromoquinoline

| Reagent | Solvent | Conditions | Yield | Reference |

| m-CPBA | Dichloromethane | Room Temp, 3h | 87% | nih.govresearchgate.net |

| H₂O₂ / Acetic Acid | Acetic Acid | Reflux, 2h | 60% | nih.govresearchgate.net |

Cyclization Reactions Utilizing 6-Bromo-2-(chloromethyl)quinoline as a Core

The presence of two distinct reactive sites—the C6-bromo and C2-chloromethyl groups—makes 6-bromo-2-(chloromethyl)quinoline an excellent scaffold for constructing fused heterocyclic systems through cyclization reactions.

The 2-(chloromethyl) group is a key functional handle for initiating intramolecular cyclization. It can be converted into a variety of side chains containing nucleophilic or electrophilic centers. These side chains can then react with another position on the quinoline ring to form a new fused ring.

For example, a related substrate, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, has been used to synthesize polycyclic-fused quinolines. globethesis.com This demonstrates the principle of using a halomethyl-substituted quinoline as a precursor for building complex heterocyclic structures. Another common strategy involves palladium-catalyzed intramolecular C-H arylation. In this approach, the C6-Br bond can be used to attach an aryl group, which can then undergo cyclization with a C-H bond on the quinoline ring, or vice-versa, to create rigid, planar fused systems. mdpi.com

Furthermore, studies have shown that bromination of certain quinoline alkaloids containing reactive side chains can trigger spontaneous intramolecular cyclization, leading to complex polycyclic structures. nih.govnih.gov This highlights the potential for the bromine atom in 6-bromo-2-(chloromethyl)quinoline to participate in or direct cyclization events. The synthesis of new quinoline-2-one derivatives and their subsequent intramolecular cyclization to form oxazole (B20620) and thiazole (B1198619) rings further illustrates this synthetic strategy. sapub.org

Tandem or cascade reactions offer an efficient pathway to complex molecules by forming multiple bonds in a single synthetic operation. 6-Bromo-2-(chloromethyl)quinoline and its derivatives are well-suited for such reaction sequences. The N-oxide derivative, for instance, can undergo tandem [3+2] cycloaddition/ring-opening/O-arylation reactions with ynones to produce complex chromone (B188151) structures. uw.edu

Another powerful approach involves tandem reactions that build fused ring systems onto the quinoline core. For example, a one-pot, three-component tandem reaction involving β-nitrovinylquinolines and 1,3-dicarbonyl compounds has been developed to synthesize chromeno-quinolines. researchgate.net While not starting directly from 6-bromo-2-(chloromethyl)quinoline, these examples showcase the utility of the quinoline scaffold in complex, multi-step transformations. The dual reactivity of 6-bromo-2-(chloromethyl)quinoline could be exploited in a tandem sequence where the chloromethyl group reacts first, followed by a palladium-catalyzed coupling at the C6-Br position, or a subsequent intramolecular cyclization, to rapidly assemble polycyclic structures.

Applications of 6 Bromo 2 Chloromethyl Quinoline in the Synthesis of Complex Chemical Entities

Role as a Versatile Building Block in Diverse Heterocyclic Synthesis

The unique structural features of 6-bromo-2-(chloromethyl)quinoline, specifically the presence of two distinct reactive sites, make it a highly valuable building block for the synthesis of various heterocyclic compounds. evitachem.com The bromine atom on the quinoline (B57606) ring and the chlorine atom on the methyl substituent offer opportunities for sequential and selective reactions, enabling the construction of complex molecular frameworks.

Synthesis of Quinoline-Fused Ring Systems

The reactivity of 6-bromo-2-(chloromethyl)quinoline facilitates the construction of elaborate quinoline-fused ring systems. These fused heterocycles are of significant interest due to their prevalence in natural products and their broad spectrum of biological activities. globethesis.com For instance, the chloromethyl group can be readily displaced by nucleophiles, initiating cyclization reactions to form new rings fused to the quinoline scaffold.

One notable application is in the synthesis of pyrrolo[3,4-b]quinolin-1-one derivatives. The reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various anilines and amines in refluxing ethanol (B145695) leads to the formation of these structurally novel fused systems in a one-pot procedure. globethesis.com This approach highlights the utility of the chloromethyl group as a key electrophilic site for intramolecular cyclization.

Furthermore, the bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, such as the Suzuki reaction. This allows for the introduction of aryl or other substituents, expanding the structural diversity of the resulting fused systems. nih.gov The combination of nucleophilic substitution at the chloromethyl group and cross-coupling at the bromo position allows for a modular approach to complex quinoline-fused heterocycles.

Table 1: Examples of Quinoline-Fused Ring Systems Synthesized from 6-Bromo-2-(chloromethyl)quinoline Derivatives

| Starting Material | Reagents | Product | Reference |

| Ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate | Anilines, hydrocarbylamines, diamines | 7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives | globethesis.com |

| 2-Chloro-3-bromoquinoline | 2-Bromophenylboronic acid, then C-N coupling | 10H-Indolo[3,2-b]quinolines | nih.gov |

Construction of Quinolone and Quinazoline (B50416) Derivatives

6-Bromo-2-(chloromethyl)quinoline and its derivatives are instrumental in the synthesis of quinolone and quinazoline structures, which are core motifs in many pharmacologically active compounds. The transformation of the 2-chloroquinoline (B121035) moiety, often derived from a quinolone precursor, is a common strategy. For example, 6-bromoquinolin-2(1H)-one can be converted to 6-bromo-2-chloroquinoline (B23617) by treatment with phosphorus oxychloride. guidechem.com This 2-chloro derivative can then undergo further reactions at both the chloro and bromo positions.

The synthesis of quinazoline derivatives can be achieved through multi-step reaction sequences starting from related bromo-substituted precursors. For instance, 5-bromoanthranilic acid can be reacted with phenyl isothiocyanate to form a key intermediate, which upon further reaction and cyclization, yields 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov While not a direct use of 6-bromo-2-(chloromethyl)quinoline, this illustrates the importance of the bromo-substituted quinoline/quinazoline scaffold in medicinal chemistry. The chloromethyl group in the title compound offers a reactive site for analogous cyclization and substitution reactions to build complex quinazoline systems.

Scaffold Diversity Generation via Modular Synthesis

The presence of two distinct halogen atoms in 6-bromo-2-(chloromethyl)quinoline allows for a modular and divergent synthetic approach to generate a wide variety of molecular scaffolds. This strategy relies on the differential reactivity of the C-Br and C-Cl bonds. For example, the bromine at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, while the chloromethyl group at the 2-position is susceptible to nucleophilic substitution.

This differential reactivity allows for the sequential introduction of different molecular fragments. A synthetic strategy could first involve a Suzuki or other cross-coupling reaction to modify the 6-position of the quinoline ring, followed by a nucleophilic substitution reaction at the 2-chloromethyl position to introduce another functional group or to initiate a cyclization. openlabnotebooks.org This modular approach provides a powerful tool for creating libraries of diverse quinoline-based compounds for drug discovery and other applications. organic-chemistry.org

Precursor for Advanced Organic Materials

The unique electronic and photophysical properties of the quinoline ring system make 6-bromo-2-(chloromethyl)quinoline an attractive precursor for the development of advanced organic materials. The bromo and chloromethyl substituents provide convenient handles for tuning the material's properties through synthetic modifications.

Design and Synthesis of Fluorescent Probes and Imaging Agents

Quinoline derivatives are well-known for their fluorescent properties and have been extensively used in the development of fluorescent probes for bio-imaging. crimsonpublishers.com The quinoline scaffold can be readily functionalized to create molecules that exhibit changes in their fluorescence upon interaction with specific analytes or changes in their environment. nih.gov

6-Bromo-2-(chloromethyl)quinoline serves as a valuable starting material in this context. The chloromethyl group can be used to attach the quinoline fluorophore to other molecules, such as recognition moieties for specific biological targets. The bromine atom can be used to modulate the photophysical properties of the fluorophore through the introduction of different substituents via cross-coupling reactions. For example, a quinoline-morpholine conjugate has been synthesized for the selective detection of lead ions (Pb2+) through a fluorescence enhancement mechanism. nih.gov

Table 2: Research Findings on Quinoline-Based Fluorescent Probes

| Probe | Target Analyte | Sensing Mechanism | Reference |

| Quinoline-morpholine conjugate (QMC) | Pb2+ | Intramolecular Charge Transfer (ICT) | nih.gov |

| Quinoline-based probes | Various biomolecules | Changes in fluorescence emission/intensity | crimsonpublishers.com |

Preparation of Ligands for Transition Metal Catalysis

The quinoline moiety is a common structural motif in ligands used for transition metal catalysis. The nitrogen atom in the quinoline ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

6-Bromo-2-(chloromethyl)quinoline provides a versatile platform for the synthesis of such ligands. The chloromethyl group can be transformed into various other functional groups, such as phosphines, amines, or other coordinating groups, through nucleophilic substitution reactions. The bromine atom at the 6-position allows for the introduction of additional steric bulk or electronic-donating/withdrawing groups via cross-coupling reactions. This modular approach enables the systematic modification of the ligand structure to optimize its performance in a given catalytic reaction. openlabnotebooks.org

Intermediate in the Design and Development of Biologically Relevant Scaffolds

The strategic placement of the bromo and chloromethyl functionalities makes 6-Bromo-2-(chloromethyl)quinoline an ideal starting material for constructing sophisticated molecular architectures tailored for specific biological functions. Its rigid quinoline core provides a defined three-dimensional orientation for appended functional groups, which is essential for precise interaction with biological macromolecules like enzymes and receptors.

The quinoline framework is a common feature in many classes of enzyme inhibitors, targeting enzymes such as kinases, topoisomerases, and phosphodiesterases. nih.govrsc.orgresearchgate.net 6-Bromo-2-(chloromethyl)quinoline provides a direct route to novel inhibitors by enabling the attachment of pharmacophores that can interact with an enzyme's active site.

The primary synthetic strategy involves the alkylation of a nucleophile-containing fragment with 6-Bromo-2-(chloromethyl)quinoline. For instance, the synthesis of potential kinase inhibitors can be envisioned by reacting the compound with an amine or thiol group on a hinge-binding motif. The resulting molecule would place the 6-bromo-quinoline moiety in a position to occupy other pockets of the ATP-binding site, with the bromine atom serving to enhance binding affinity or provide a vector for further optimization. A recent study highlighted that quinoline-based compounds can inhibit various DNA-acting enzymes, and the development of non-nucleoside inhibitors is a crucial therapeutic goal. nih.gov

Table 1: Exemplary Reactions for Synthesizing Enzyme Inhibitor Precursors

| Nucleophilic Reactant | Product Class | Potential Enzyme Target |

|---|---|---|

| 4-Aminophenol | N-((6-Bromoquinolin-2-yl)methyl)-4-aminophenol | Kinases, Topoisomerases |

| 3-Mercaptopropanoic acid | 3-(((6-Bromoquinolin-2-yl)methyl)thio)propanoic acid | Metalloproteinases, HDAC |

| 1-Piperazineethanamine | 6-Bromo-2-((4-(2-aminoethyl)piperazin-1-yl)methyl)quinoline | DNA Methyltransferases |

The design of selective ligands for G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors often relies on rigid scaffolds that can present specific functionalities in a precise spatial arrangement. nih.gov 6-Bromo-2-(chloromethyl)quinoline is an excellent platform for this purpose. The initial nucleophilic substitution at the 2-(chloromethyl) position allows for the introduction of a key interacting moiety, while the 6-bromo position can be used to fine-tune properties like selectivity and potency.

For example, in the design of ligands for aminergic GPCRs, a common strategy is to incorporate a basic amine. This can be readily achieved by reacting 6-Bromo-2-(chloromethyl)quinoline with a suitable diamine or amino alcohol. The resulting product positions the quinoline core as a potential aromatic interacting group and the basic amine to form salt bridges with acidic residues in the receptor binding pocket. Subsequent Suzuki coupling at the 6-bromo position could then introduce an additional aryl group to probe for further hydrophobic interactions, potentially increasing ligand affinity and selectivity.

Chemical biology probes are essential tools for studying biological processes. These molecules often require a reporter tag (e.g., a fluorophore or biotin) and a reactive group for target engagement, all attached to a central scaffold. The orthogonal reactivity of 6-Bromo-2-(chloromethyl)quinoline makes it highly suitable for the modular synthesis of such probes.

A plausible synthetic route could involve first reacting the 2-(chloromethyl) group with a linker molecule containing a protected functional group. The 6-bromo position could then be functionalized, for instance, by a Sonogashira coupling with an alkyne-containing fluorophore. Finally, deprotection of the linker and attachment of a reactive group would complete the synthesis of the probe. This modular approach allows for the rapid generation of a library of probes with different functionalities. The quinoline core itself can contribute to the probe's properties, as many quinoline derivatives exhibit intrinsic fluorescence, which can be modulated by the attached substituents. nih.gov

Table 2: Potential Pharmacophore Structures from 6-Bromo-2-(chloromethyl)quinoline

| Reaction at 2-(chloromethyl) position | Reaction at 6-bromo position | Resulting Pharmacophore Feature | Application |

|---|---|---|---|

| Alkylation of a primary amine | Suzuki coupling with boronic acid | Aromatic core with basic center and extended aryl group | Receptor Ligand |

| Thioether formation with a cysteine-containing peptide | Stille coupling with an organostannane | Peptide-quinoline conjugate | Enzyme Substrate Mimic |

| Ether formation with a PEG linker | Click-chemistry handle introduction | Biotin- or Fluorophore-tagged quinoline | Chemical Biology Probe |

Spectroscopic and Structural Elucidation Methodologies for 6 Bromo 2 Chloromethyl Quinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. uncw.edu For 6-Bromo-2-(chloromethyl)quinoline and its derivatives, a suite of NMR experiments is employed to assign proton and carbon signals, determine connectivity, and probe stereochemical and regiochemical outcomes of reactions.

¹H NMR Chemical Shift Analysis and Spin-Spin Coupling

Proton NMR (¹H NMR) spectroscopy provides initial and crucial information about the structure of a molecule. The chemical shift of a proton is indicative of its electronic environment, while spin-spin coupling patterns reveal the number and proximity of neighboring protons.

In the ¹H NMR spectrum of a quinoline (B57606) derivative, protons on the aromatic rings typically appear in the downfield region (around 7-9 ppm) due to the deshielding effect of the ring current. uncw.edu The protons of the chloromethyl group at the 2-position would be expected to resonate at a distinct chemical shift, influenced by the electronegativity of the chlorine atom and the quinoline ring.

Spin-spin coupling provides valuable connectivity information. For instance, adjacent protons on the quinoline ring will split each other's signals into doublets, triplets, or more complex multiplets, depending on the number of neighbors. The magnitude of the coupling constant (J-value) can help distinguish between ortho, meta, and para couplings, aiding in the assignment of specific protons. researchgate.net For example, a typical ortho coupling in an aromatic system is in the range of 7-9 Hz, while meta couplings are smaller (2-3 Hz) and para couplings are often close to 0 Hz.

Table 1: Representative ¹H NMR Data for a Quinoline Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.22 | d | 8.5 |

| H-4 | 7.88 | d | 8.5 |

| H-5 | 8.10 | d | 9.0 |

| H-7 | 7.78 | dd | 9.0, 2.2 |

| H-8 | 8.25 | d | 2.2 |

| -CH₂Cl | 4.80 | s | - |

Note: This is a representative table; actual values for 6-Bromo-2-(chloromethyl)quinoline may vary.

¹³C NMR and Advanced 2D NMR Techniques (COSY, HSQC, HMBC)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. nih.gov

To establish definitive structural assignments, a series of two-dimensional (2D) NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment correlates protons that are spin-spin coupled to each other, typically over two or three bonds. magritek.com It helps to trace out the proton connectivity within the quinoline ring system and any aliphatic side chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. nih.gov It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (and sometimes more). columbia.edu HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. magritek.comcolumbia.edu For example, it can show the correlation between the protons of the chloromethyl group and the C-2 and C-3 carbons of the quinoline ring.

Elucidation of Regioselectivity and Stereochemistry of Derivatives

When 6-Bromo-2-(chloromethyl)quinoline undergoes further reactions to form derivatives, NMR spectroscopy is vital for determining the regioselectivity and stereochemistry of the products.

Regioselectivity refers to the preferential formation of one constitutional isomer over another. For instance, in an electrophilic aromatic substitution reaction on the quinoline ring, NMR can be used to determine the position of the new substituent. By analyzing the chemical shifts and coupling patterns of the aromatic protons in the product, one can deduce the substitution pattern.

Stereochemistry deals with the three-dimensional arrangement of atoms in a molecule. While 6-Bromo-2-(chloromethyl)quinoline itself is achiral, its derivatives can be chiral. NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the relative stereochemistry of a molecule by identifying protons that are close to each other in space, even if they are not directly bonded.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. measurlabs.com It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. measurlabs.com

For 6-Bromo-2-(chloromethyl)quinoline, the presence of both bromine and chlorine isotopes will result in a characteristic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. chemguide.co.uk This leads to a distinctive M, M+2, and M+4 peak pattern for the molecular ion, which is a clear indicator of the presence of one bromine and one chlorine atom. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. libretexts.org This high accuracy allows for the determination of the exact molecular formula of a compound. libretexts.org By comparing the experimentally measured exact mass with the calculated exact masses of possible molecular formulas, the correct formula can be confidently assigned. libretexts.org This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for a Hypothetical Derivative

| Adduct | Calculated m/z | Measured m/z |

| [M+H]⁺ | 255.9758 | 255.9761 |

| [M+Na]⁺ | 277.9577 | 277.9580 |

Note: This is a representative table; actual values will depend on the specific derivative.

Ionization Techniques Suited for Quinoline Compounds (e.g., ESI-MS)

The choice of ionization technique is crucial for successful mass spectrometric analysis. For quinoline compounds, which are often polar and can be readily protonated, Electrospray Ionization (ESI) is a well-suited technique. nih.govnih.gov ESI is a soft ionization method that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation. nih.gov This allows for the clear determination of the molecular weight of the compound. nih.gov

When coupled with tandem mass spectrometry (MS/MS), ESI can also be used to study the fragmentation patterns of quinoline derivatives. nih.gov In an MS/MS experiment, the protonated molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information, helping to confirm the identity of the compound and to elucidate the structure of unknown derivatives. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. By analyzing the absorption or scattering of light, these methods provide a molecular fingerprint, allowing for the identification of specific functional groups and structural features.

The IR and Raman spectra of 6-Bromo-2-(chloromethyl)quinoline are characterized by a series of absorption bands corresponding to the vibrational modes of the quinoline ring system and its substituents. The quinoline moiety, a bicyclic aromatic heterocycle, exhibits characteristic C-H and C=C stretching and bending vibrations.

The aromatic C-H stretching vibrations typically appear in the region of 3100–3000 cm⁻¹. nih.gov The C=C stretching vibrations of the quinoline ring are generally observed in the 1600–1400 cm⁻¹ range. nih.gov For quinoline itself, IR absorptions in an argon matrix have been identified, which shift to higher frequencies when in the presence of water, indicating potential hydrogen bonding. astrochem.org

The presence of the bromo and chloromethyl substituents introduces additional characteristic vibrational frequencies. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum. The chloromethyl group (-CH₂Cl) will exhibit characteristic C-H stretching and bending modes, as well as a C-Cl stretching vibration. The IR spectrum of the related compound 6-Bromoquinoline (B19933) shows distinct peaks that can be used as a reference. nist.govchemicalbook.com

Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP, are frequently used to calculate theoretical vibrational frequencies. acs.orgresearchgate.net These calculations aid in the assignment of experimental IR and Raman bands to specific molecular vibrations. nih.govacs.org For instance, in a study on quinoline derivatives, DFT calculations at the B3LYP/6-311G(d,p) level were used to correlate calculated wavenumbers with observed IR spectra. researchgate.net

Below is an interactive data table summarizing the expected characteristic vibrational frequencies for 6-Bromo-2-(chloromethyl)quinoline.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Quinoline C=C | Stretching | 1600 - 1400 |

| Quinoline C-N | Stretching | 1325 - 1230 |

| -CH₂- (chloromethyl) | Asymmetric & Symmetric Stretching | 2960 - 2850 |

| -CH₂- (chloromethyl) | Scissoring (Bending) | ~1465 |

| C-Cl | Stretching | 800 - 600 |

| C-Br | Stretching | 600 - 500 |

Note: The exact positions of these bands can be influenced by the molecular environment and interactions.

While IR and Raman spectroscopy are primarily used for functional group identification, they can also provide insights into the conformational isomers of a molecule. Different spatial arrangements of atoms can lead to subtle shifts in vibrational frequencies. However, for a relatively rigid molecule like 6-Bromo-2-(chloromethyl)quinoline, significant conformational isomerism is less likely compared to more flexible molecules.

In more flexible quinoline derivatives, computational methods are often combined with experimental IR and Raman data to study conformational preferences. nih.gov By comparing the experimental spectra with the calculated spectra for different possible conformers, the most stable conformation in a given state (gas, liquid, or solid) can be inferred.

X-ray Crystallography for Solid-State Structural Determination

For a related compound, 3-bromomethyl-2-chloro-quinoline, X-ray crystallography revealed a triclinic crystal system with the space group P'1. semanticscholar.org The analysis showed that the quinoline ring system was essentially planar. semanticscholar.org Such studies provide invaluable data for understanding the structural parameters of substituted quinolines.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.

For chiral molecules, which can exist as non-superimposable mirror images (enantiomers), X-ray crystallography can be used to determine the absolute configuration. This is typically achieved through the anomalous dispersion of X-rays by the atoms in the crystal. nih.gov

If 6-Bromo-2-(chloromethyl)quinoline or its derivatives were to be resolved into its enantiomers, and a suitable single crystal could be grown, anomalous dispersion X-ray crystallography could unambiguously assign the (R) or (S) configuration to each enantiomer. nih.gov The Flack parameter, derived from the crystallographic data, is a key indicator used to confirm the correctness of the assigned absolute configuration, with a value close to zero indicating a correct assignment. nih.gov While ozonolysis has been historically used for some quinoline alkaloids, modern chiroptical methods and X-ray crystallography are now standard. rsc.org The determination of absolute configuration is crucial in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly. youtube.comaklectures.com

Future Perspectives and Emerging Research Directions for 6 Bromo 2 Chloromethyl Quinoline Chemistry

Advancements in Sustainable and Environmentally Benign Synthesis Protocols

The chemical industry's shift towards green chemistry has spurred the development of more sustainable and environmentally friendly methods for synthesizing quinoline (B57606) derivatives. researchgate.net Future research on 6-Bromo-2-(chloromethyl)quinoline is expected to focus on adopting these greener approaches to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising area is the use of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various quinoline derivatives. tandfonline.comijfans.org For instance, microwave-assisted Friedlander synthesis has been successfully employed for the production of polysubstituted quinolines, sometimes in the absence of a solvent or using green solvents like water. tandfonline.com The application of this method to the synthesis of 6-Bromo-2-(chloromethyl)quinoline could offer a more efficient and sustainable alternative to traditional heating methods.

Photocatalysis is another emerging field with significant potential for the green synthesis of quinolines. dechema.deacs.orgnih.govacs.org Researchers have developed photocatalytic methods that can proceed under mild conditions, often using visible light as an energy source and avoiding the need for harsh oxidants. acs.orgresearchgate.net For example, a dual-catalyst system comprising a photocatalyst and a proton reduction cocatalyst has been used for the synthesis of quinolines from anilines and aldehydes, producing hydrogen gas as the only byproduct. acs.orgnih.govacs.org Adapting such photocatalytic strategies for the synthesis of 6-Bromo-2-(chloromethyl)quinoline could lead to highly atom-economical and environmentally benign processes.

The use of greener reaction media is also a key aspect of sustainable synthesis. Water, as a non-toxic and abundant solvent, has been successfully used in the microwave-assisted synthesis of quinoline derivatives, leading to high yields. tandfonline.com The exploration of deep eutectic solvents (DES) and ionic liquids (ILs) as alternative reaction media for the synthesis of 6-Bromo-2-(chloromethyl)quinoline could further enhance the sustainability of the process.

| Green Synthesis Approach | Key Advantages | Potential for 6-Bromo-2-(chloromethyl)quinoline |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. tandfonline.comijfans.org | More efficient and sustainable synthesis route. |

| Photocatalysis | Mild reaction conditions, use of visible light, high atom economy. dechema.deacs.orgresearchgate.net | Environmentally benign synthesis with minimal byproducts. |

| Greener Solvents (e.g., Water) | Non-toxic, abundant, and safe. tandfonline.com | Reduced environmental impact of the synthesis process. |

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

The functionalization of the 6-Bromo-2-(chloromethyl)quinoline core through novel catalytic transformations is a major area of future research. The bromo substituent is particularly amenable to a wide range of catalytic cross-coupling reactions , such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a diverse array of substituents at the 6-position, enabling the synthesis of a vast library of novel compounds with potentially interesting biological or material properties. Future work will likely focus on employing more efficient and versatile catalyst systems, including those based on palladium, copper, and nickel, to broaden the scope of these transformations.

C-H activation represents a paradigm shift in organic synthesis, allowing for the direct functionalization of carbon-hydrogen bonds. The application of C-H activation strategies to the quinoline ring of 6-Bromo-2-(chloromethyl)quinoline would provide a powerful tool for late-stage functionalization, enabling the introduction of new functional groups at positions that are not easily accessible through traditional methods. This could lead to the rapid generation of molecular complexity and the discovery of novel bioactive molecules and materials.

Furthermore, the development of chemoselective catalytic transformations that can differentiate between the bromo and chloromethyl groups will be crucial. This would allow for the stepwise and controlled functionalization of the molecule, providing access to a wider range of tailored derivatives. For instance, a catalyst system could be designed to selectively facilitate a cross-coupling reaction at the bromo position while leaving the chloromethyl group intact for subsequent nucleophilic substitution.

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of synthetic routes for 6-Bromo-2-(chloromethyl)quinoline and its derivatives with flow chemistry and automated synthesis technologies holds immense promise for accelerating research and development. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are not easily achievable in batch. This technology is particularly well-suited for the optimization of reaction conditions and the scale-up of synthetic processes.

Coupling flow chemistry with automated synthesis platforms would enable the high-throughput synthesis and screening of libraries of 6-Bromo-2-(chloromethyl)quinoline derivatives. This would allow for the rapid exploration of structure-activity relationships and the identification of lead compounds for drug discovery or new materials with desired properties. The data generated from these automated systems could also be used to train machine learning algorithms to predict the outcomes of reactions and guide the design of new synthetic targets.

| Technology | Key Advantages | Impact on 6-Bromo-2-(chloromethyl)quinoline Chemistry |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, ease of scalability. | More efficient and reproducible synthesis, enabling access to novel reaction conditions. |

| Automated Synthesis | High-throughput synthesis and screening, rapid optimization of reaction conditions. | Accelerated discovery of new derivatives with desired biological or material properties. |

| Machine Learning | Predictive modeling of reaction outcomes, rational design of new compounds. | More efficient and targeted exploration of the chemical space around the 6-Bromo-2-(chloromethyl)quinoline scaffold. |

Role in the Development of Advanced Materials with Tunable Properties

The quinoline nucleus is a well-known fluorophore, and its derivatives are of interest for applications in organic electronics and sensor technology. The presence of the bromo and chloromethyl groups on the 6-Bromo-2-(chloromethyl)quinoline scaffold provides handles for tuning the electronic and photophysical properties of the molecule.

Future research will likely explore the synthesis of novel materials derived from 6-Bromo-2-(chloromethyl)quinoline with tailored optical and electronic properties. For example, through catalytic cross-coupling reactions at the bromo position, various aromatic and heteroaromatic moieties can be introduced to modulate the conjugation length and, consequently, the absorption and emission spectra of the resulting compounds. The chloromethyl group can be used to anchor the quinoline unit to polymers or other scaffolds, leading to the development of new functional materials.

The potential applications of these materials are vast and include:

Organic Light-Emitting Diodes (OLEDs): As emissive or host materials.

Fluorescent Sensors: For the detection of metal ions, anions, or biologically relevant molecules.

Organic Photovoltaics (OPVs): As electron-donating or electron-accepting materials.

Discovery of Unexplored Reaction Pathways and Chemo-Selective Transformations

While the bromo and chloromethyl groups are the most obvious reactive sites in 6-Bromo-2-(chloromethyl)quinoline, there is potential for the discovery of currently unexplored reaction pathways. For instance, the quinoline nitrogen can participate in N-alkylation or N-oxidation reactions, leading to new classes of derivatives. The quinoline ring itself can undergo electrophilic or nucleophilic aromatic substitution reactions under specific conditions, although the regioselectivity of such reactions would need to be carefully controlled.

A key challenge and opportunity lie in the development of highly chemoselective transformations . The ability to selectively react at one of the three potential reactive sites—the bromo group, the chloromethyl group, or the quinoline ring—without affecting the others is crucial for the efficient and controlled synthesis of complex molecules. This will require the development of sophisticated catalyst systems and a deep understanding of the relative reactivity of the different functional groups.

Future research in this area could involve:

The use of tandem or cascade reactions to build molecular complexity in a single step.

The exploration of photoredox catalysis to enable novel and previously inaccessible transformations.

The application of organocatalysis to achieve high levels of stereoselectivity in reactions involving the chloromethyl group.

The continued exploration of the chemistry of 6-Bromo-2-(chloromethyl)quinoline promises to yield a wealth of new molecules with diverse applications. The convergence of sustainable synthesis, novel catalytic methods, and advanced technologies will undoubtedly accelerate the pace of discovery in this exciting area of chemical research.

Q & A

Basic: What are the standard synthetic routes for 6-Bromo-2-(chloromethyl)quinoline, and what reaction conditions are critical for high yields?

Answer:

The synthesis typically involves bromination and chloromethylation of a quinoline precursor. A common approach includes:

- Step 1: Bromination of 2-(chloromethyl)quinoline using in under reflux (60–80°C, 12–24 hours) .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key factors for yield optimization: - Strict control of reaction temperature to avoid side reactions (e.g., debromination).

- Use of anhydrous solvents to prevent hydrolysis of the chloromethyl group.

Microwave-assisted synthesis (e.g., 100°C, 30 minutes) can reduce reaction time by 70% compared to traditional reflux .

Basic: Which nucleophilic substitution reactions are feasible with 6-Bromo-2-(chloromethyl)quinoline, and what products are typically obtained?

Answer:

The bromine and chloromethyl groups are reactive sites:

- Bromine substitution: Reacts with amines (e.g., piperidine) in , 80°C, yielding 6-amino-2-(chloromethyl)quinoline .

- Chloromethyl substitution: Reacts with sodium azide () in , forming 6-bromo-2-azidomethylquinoline, a precursor for click chemistry .

Note: Steric hindrance from the quinoline ring may slow substitution at the 2-position compared to the 6-position.

Basic: How can researchers confirm the structural integrity of 6-Bromo-2-(chloromethyl)quinoline post-synthesis?

Answer:

Use a combination of spectroscopic and analytical methods:

- : Peaks at δ 4.8–5.2 ppm (chloromethyl –CHCl) and δ 8.0–9.0 ppm (aromatic protons) .

- ESI-MS: Molecular ion peak at m/z 256.52 (M+H) .

- Elemental Analysis: Confirm %C, %H, %N align with .

Validation: Compare with PubChem data (DTXSID80406182) .

Basic: What preliminary assays are used to evaluate the biological activity of 6-Bromo-2-(chloromethyl)quinoline?

Answer:

Initial screens focus on:

- Enzyme inhibition: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates (IC determination) .

- Antimicrobial activity: Disk diffusion assays (e.g., E. coli, S. aureus) at 10–100 µM concentrations .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced: How can microwave-assisted synthesis improve the efficiency of 6-Bromo-2-(chloromethyl)quinoline production compared to conventional methods?

Answer:

Microwave irradiation enhances reaction kinetics:

- Yield: Increases from 65% (reflux) to 85% (microwave, 100°C, 30 minutes) .

- Side reactions: Reduced due to uniform heating, minimizing thermal decomposition.

Methodology: Optimize power (300–500 W) and solvent (e.g., for polar intermediates) .

Advanced: How should researchers address contradictions in reported reactivity data for halogenated quinolines?

Answer:

Discrepancies (e.g., variable Suzuki coupling yields) may arise from:

- Impurities: Trace metals (e.g., Pd in catalysts) can alter reactivity. Use Chelex-treated solvents.

- Substituent effects: Compare with analogs (e.g., 6-Bromo-4-chloro-2-methylquinoline) to assess electronic/steric influences .

Resolution: Replicate experiments under inert atmosphere (N/Ar) and validate via HPLC purity checks (>98%) .

Advanced: What mechanistic insights exist for the enzyme inhibitory activity of 6-Bromo-2-(chloromethyl)quinoline derivatives?

Answer:

Studies suggest:

- DNA intercalation: Quinoline core binds to DNA minor grooves, disrupting replication (evidenced by ethidium bromide displacement assays) .

- Covalent binding: Chloromethyl group alkylates cysteine residues in enzyme active sites (e.g., thioredoxin reductase), confirmed via X-ray crystallography .

Experimental design: Use site-directed mutagenesis to identify target residues .

Advanced: Can computational modeling predict the reactivity of 6-Bromo-2-(chloromethyl)quinoline in cross-coupling reactions?

Answer:

Yes. Density Functional Theory (DFT) simulations:

- Suzuki-Miyaura coupling: Calculate activation energies for Pd-catalyzed reactions with aryl boronic acids.

- Reactivity trends: Electron-withdrawing groups at the 6-position increase electrophilicity, enhancing coupling efficiency .

Validation: Compare predicted vs. experimental yields using a test set of 10 boronic acids .

Advanced: How does the substitution pattern of 6-Bromo-2-(chloromethyl)quinoline influence its properties compared to analogs?

Answer:

| Compound | Key Differences | Impact |

|---|---|---|

| 6-Bromo-4-chloro-2-methylquinoline | Chlorine at 4-position vs. chloromethyl at 2 | Higher lipophilicity (logP +0.5) |

| 6-Chloro-2-(chloromethyl)quinoline | Bromine vs. chlorine at 6-position | Alters electronic profile (Hammett σ +0.23) |

Application: Use QSAR models to correlate substituents with bioactivity .

Advanced: What challenges arise when scaling up the synthesis of 6-Bromo-2-(chloromethyl)quinoline for in vivo studies?

Answer:

- Purification: Column chromatography is impractical at >10 g scale. Switch to recrystallization (solvent: hexane/EtOAc) .

- Safety: Chloromethyl group is a potential alkylating agent. Implement closed-system reactors and rigorous PPE protocols .

- Yield drop: From 85% (lab-scale) to 60% (pilot-scale). Optimize mixing efficiency and temperature gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.